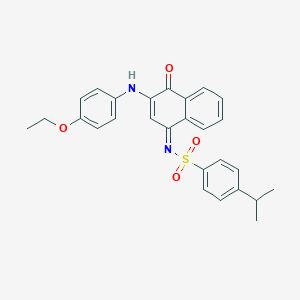
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide, commonly known as ESI, is a synthetic compound that has been widely used in scientific research. ESI has been found to have potential applications in the field of cancer research and drug development.
作用機序
ESI works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is essential for the proper folding and function of many other proteins in the cell. By inhibiting Hsp90, ESI disrupts the function of many other proteins, leading to cell death.
Biochemical and Physiological Effects:
ESI has been found to have a number of biochemical and physiological effects. Studies have shown that ESI can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the size of tumors in animal models. ESI has also been found to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of using ESI in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of cell death and for screening potential anticancer agents. However, ESI has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. It also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are a number of future directions for research on ESI. One area of research is the development of more effective formulations of ESI that can improve its solubility and bioavailability. Another area of research is the identification of other proteins that are targeted by ESI, which could lead to the development of new drugs with different mechanisms of action. Additionally, there is a need for more studies on the safety and toxicity of ESI, particularly in vivo.
合成法
ESI is synthesized through a multi-step process that involves the reaction of 4-isopropylbenzenesulfonyl chloride with 4-ethoxyaniline to form the intermediate product. The intermediate product is then reacted with 4-hydroxy-1-naphthaldehyde to form ESI. The final product is obtained through purification and isolation processes.
科学的研究の応用
ESI has been extensively studied for its potential as an anticancer agent. Studies have shown that ESI has the ability to induce apoptosis (programmed cell death) in cancer cells. ESI has been found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. ESI has also been found to have potential applications in the treatment of Alzheimer's disease.
特性
分子式 |
C27H26N2O4S |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
(NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C27H26N2O4S/c1-4-33-21-13-11-20(12-14-21)28-26-17-25(23-7-5-6-8-24(23)27(26)30)29-34(31,32)22-15-9-19(10-16-22)18(2)3/h5-18,28H,4H2,1-3H3/b29-25- |
InChIキー |
FTUUCAGAAOATMJ-GNVQSUKOSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C(C)C)/C4=CC=CC=C4C2=O |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4C2=O |
正規SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281427.png)
![2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281429.png)
![Ethyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281431.png)

![4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281441.png)
![4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281444.png)
![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281448.png)
![Ethyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281449.png)

![2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281454.png)
![Pentyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281455.png)
![2,5-dimethyl-N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}benzene-1-sulfonamide](/img/structure/B281458.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281461.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281462.png)